molecular formula C43H50N4O6 B1233216 Vincarubine

Vincarubine

Cat. No.: B1233216
M. Wt: 718.9 g/mol
InChI Key: CLSRDWBICGYSOB-VAPIAZESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincarubine is a natural product found in Vinca minor with data available.

Scientific Research Applications

Alkaloid Concentration Analysis

Vincarubine, a bisindole alkaloid, was identified in the leaves of Vinca minor L. during a study focusing on the high-performance liquid chromatographic determination of alkaloids. This research was significant in determining the concentration and presence of various alkaloids, including this compound, in different parts of the plant (Proksa & Grossmann, 1991).

Catharanthus Alkaloids and Biotechnology

A comprehensive review of Catharanthus (Vinca) alkaloids, which include this compound, highlighted their significant role in pharmacognosy and biotechnology. This study explored the biosynthesis of these alkaloids and discussed their pharmaceutical importance, particularly in relation to their anticancer properties (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).

Vincristine Combination Therapy in Cancer

Research on vincristine, a closely related Vinca alkaloid, discussed its role in combination therapy for cancer. This study delved into the trends and effectiveness of vincristine in conjunction with other therapeutic agents, emphasizing its place in contemporary cancer treatment strategies (Škubník, Pavlíčková, Ruml, & Rimpelová, 2021).

Vinca Alkaloids in Oncology

Another study from the earlier era of cancer research discussed Vinca alkaloids, including this compound, as emerging oncolytic agents. This study provided insights into the antitumor activity of these compounds and their potential clinical applications (Johnson, Armstrong, Gorman, & Burnett, 1963).

Vincristine and Platelet Function

A study examining the influence of vincristine on human platelets highlighted its usage in cancer therapy and immune thrombocytopenia. This research was crucial in understanding the mechanisms of vincristine’s effect on platelet aggregation and its potential therapeutic implications (Lien et al., 2021).

Properties

Molecular Formula

C43H50N4O6

Molecular Weight

718.9 g/mol

IUPAC Name

methyl 12-ethyl-4-[(13E)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7-

InChI Key

CLSRDWBICGYSOB-VAPIAZESSA-N

Isomeric SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC\1C(C8(C7=CC6=O)CCN9C/C1=C/C)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Synonyms

vincarubine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vincarubine
Reactant of Route 2
Vincarubine
Reactant of Route 3
Vincarubine
Reactant of Route 4
Vincarubine
Reactant of Route 5
Vincarubine
Reactant of Route 6
Vincarubine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.